Enhanced Acid Stability and Aqueous Solubility Versus Cyclopamine
IPI-269609 was designed to overcome the pharmaceutical liabilities of the natural product cyclopamine. A subsequent medicinal chemistry report explicitly states that the seven-membered D-ring semisynthetic analogue IPI-269609 (compound 2) demonstrated greater acid stability and better aqueous solubility compared to cyclopamine [1]. These properties are critical for oral bioavailability and reliable in vivo dosing, which cyclopamine fails to provide due to its acid-sensitive D-ring [2].
| Evidence Dimension | Acid stability and aqueous solubility |
|---|---|
| Target Compound Data | Qualitative improvement reported (greater acid stability, better aqueous solubility) |
| Comparator Or Baseline | Cyclopamine (acid-labile, poorly water-soluble) |
| Quantified Difference | Not explicitly quantified in available sources; described qualitatively as 'greater' and 'better' |
| Conditions | Pharmaceutical property assessment; specific assay details not provided in the summary. |
Why This Matters
This validates IPI-269609 as a pharmacologically viable alternative to cyclopamine for oral in vivo studies, where cyclopamine's instability confounds results.
- [1] Tremblay MR, Lescarbeau A, Grogan MJ, et al. Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926). J Med Chem. 2009;52(14):4400-4418. View Source
- [2] Feldmann G, Fendrich V, McGovern K, et al. An orally bioavailable small-molecule inhibitor of Hedgehog signaling inhibits tumor initiation and metastasis in pancreatic cancer. Mol Cancer Ther. 2008;7(9):2725-2735. View Source
